N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide
Description
N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a trifluoromethyl group, and a chlorophenyl group
Properties
Molecular Formula |
C13H9ClF3NO3S2 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-oxo-(trifluoromethyl)-λ6-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO3S2/c14-10-6-8-11(9-7-10)22(19,13(15,16)17)18-23(20,21)12-4-2-1-3-5-12/h1-9H |
InChI Key |
FBYFDGWGNYPAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trifluoromethyl ketone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has similar structural features but includes a pyrazoline ring and bromophenyl group.
Pyrazolo[3,4-b]pyridines: These compounds also contain a benzenesulfonamide moiety and a trifluoromethyl group, making them structurally similar.
Uniqueness
N-((4-Chlorophenyl)(oxo)(trifluoromethyl)-l6-sulfaneylidene)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
